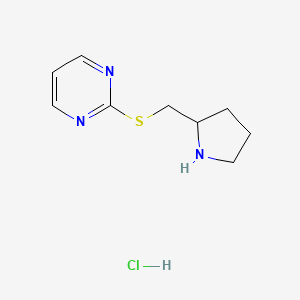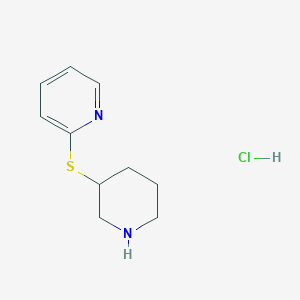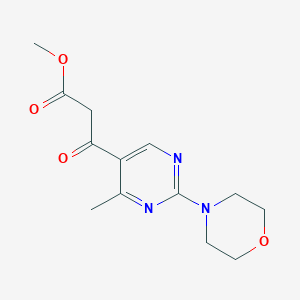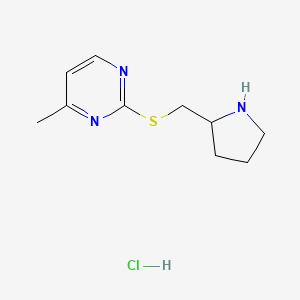
1-(Cyclopentylcarbonyl)piperazine HCl
Vue d'ensemble
Description
1-(Cyclopentylcarbonyl)piperazine HCl is a chemical compound used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro . It has a molecular formula of C10H19ClN2O and a molecular weight of 218.72 g/mol.
Synthesis Analysis
Piperazine derivatives are synthesized using various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Cyclopentylcarbonyl)piperazine HCl consists of a six-membered ring containing two opposing nitrogen atoms. The structure is further characterized by the 1,4-relationship of the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopentylcarbonyl)piperazine HCl include its molecular formula (C10H19ClN2O), molecular weight (218.72 g/mol), and its use in the synthesis of Esaprazole analogs .Applications De Recherche Scientifique
Analogue Development for Oncology Applications
1-(Cyclopentylcarbonyl)piperazine HCl and its analogues are explored for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity and introduce polar functional groups have been investigated to improve utility, with certain analogues exhibiting substantial affinities within specific receptor subtypes and potential as σ(2)-selective agents (Abate et al., 2011).
Antitumor Agent Development
Modifications of 1-(Cyclopentylcarbonyl)piperazine HCl, such as introducing N-methyl-piperazine groups, have led to derivatives with improved solubility and comparable antiproliferative activity, suggesting potential as novel anticancer agents (Xiang et al., 2012).
Serotonin Binding and Turnover Studies
Research on 1-(Cyclopentylcarbonyl)piperazine HCl derivatives has contributed to understanding serotonin binding and turnover in the brain, suggesting roles as serotonin receptor agonists (Fuller et al., 1978).
Antiproliferative Activity Investigation
Novel derivatives of 1-(Cyclopentylcarbonyl)piperazine HCl have been synthesized and evaluated for antitumor properties against various cancer cell lines, showing reasonable activity and low cytotoxicity against normal human cells (Fytas et al., 2015).
Antimicrobial Studies
Derivatives containing N-Methyl Piperazine have been prepared and evaluated for antimicrobial properties against strains of bacteria, contributing to the search for new antimicrobial agents (Patel et al., 2016).
Carbonic Anhydrase Inhibition Research
1-(Cyclopentylcarbonyl)piperazine HCl derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes, providing insights into potential therapeutic applications (Tuğrak et al., 2019).
Metabolic Fate Studies
Investigations into the metabolic fate of derivatives like 1-Butyry1-4-cinnamylpiperazine Hydrochloride in rats provide valuable information on the body's processing of such compounds (Terayama et al., 1973).
Safety and Hazards
Orientations Futures
Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc. This is one of the reasons why piperazine based compounds are gaining prominence in today’s research . The future directions of piperazine derivatives, including 1-(Cyclopentylcarbonyl)piperazine HCl, could involve further exploration of their diverse applications in biological systems and their potential uses in the field of catalysis and metal organic frameworks .
Mécanisme D'action
Target of Action
It is suggested that it can be used as pde4 inhibitors for various pharmaceutical applications .
Mode of Action
Piperazine compounds, which are structurally related, are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its potential role as a pde4 inhibitor , it may be involved in the regulation of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses.
Pharmacokinetics
Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
If it acts as a pde4 inhibitor , it could potentially increase levels of cAMP within cells, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Propriétés
IUPAC Name |
cyclopentyl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYOEVWKMIZZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylcarbonyl)piperazine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



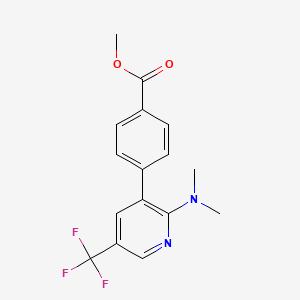
![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)
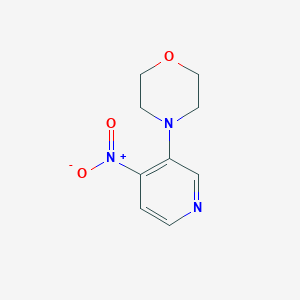
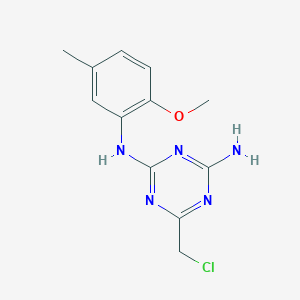
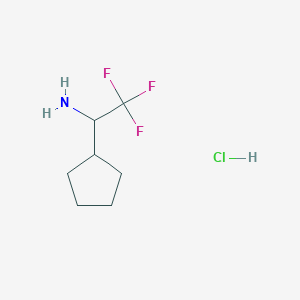
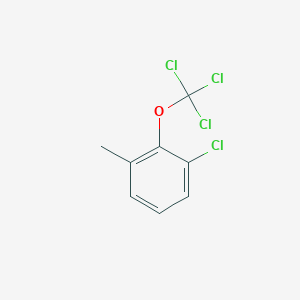
![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)

